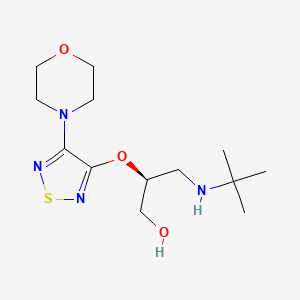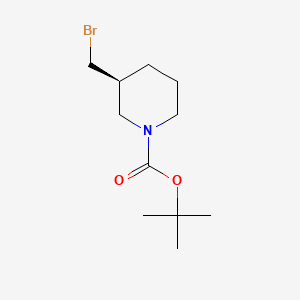
(S)-叔丁基 3-(溴甲基)哌啶-1-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C₁₁H₂₀BrNO₂. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structure and reactivity.
科学研究应用
(S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its piperidine structure.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as a building block for various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate typically involves the bromination of a piperidine derivative. One common method includes the reaction of (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity and yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale production.
化学反应分析
Types of Reactions: (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form (S)-tert-Butyl 3-(methyl)piperidine-1-carboxylate using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidation of the piperidine ring can lead to the formation of piperidones or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted piperidine derivatives.
Reduction: Formation of (S)-tert-Butyl 3-(methyl)piperidine-1-carboxylate.
Oxidation: Formation of piperidones or other oxidized piperidine derivatives.
作用机制
The mechanism of action of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate involves its reactivity as a bromomethyl derivative. The bromomethyl group can undergo nucleophilic substitution, allowing the compound to interact with various biological targets. This reactivity makes it a valuable intermediate in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
相似化合物的比较
(S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate: A precursor in the synthesis of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate.
(S)-tert-Butyl 3-(methyl)piperidine-1-carboxylate: A reduced form of the compound.
Piperidine derivatives: Various substituted piperidines with different functional groups.
Uniqueness: (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate is unique due to its bromomethyl group, which provides distinct reactivity compared to other piperidine derivatives. This reactivity allows for versatile applications in organic synthesis and pharmaceutical research.
属性
IUPAC Name |
tert-butyl (3S)-3-(bromomethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGZYACWICDRRD-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652990 |
Source


|
| Record name | tert-Butyl (3S)-3-(bromomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158406-99-6 |
Source


|
| Record name | tert-Butyl (3S)-3-(bromomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


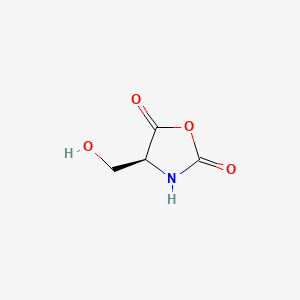

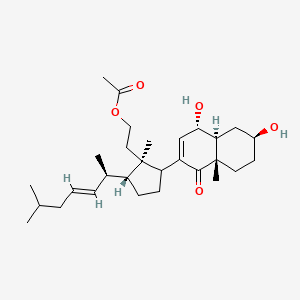
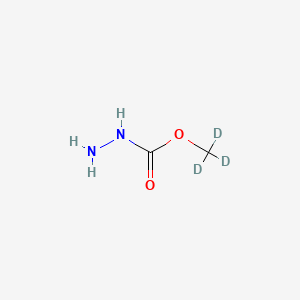
![[(8S,9S,10R,11S,13S,14S,16R,17S)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B585480.png)
